molecular formula C22H16N2O2S B2735400 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 391221-41-3

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2735400
CAS No.: 391221-41-3
M. Wt: 372.44
InChI Key: FKHYRQFMHMKLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound featuring a thiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Naphthalene Carboxamide: The final step involves coupling the thiazole derivative with naphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

The compound’s stability and reactivity make it suitable for use in the development of dyes, pigments, and other industrial chemicals. It is also explored for its potential in electronic materials due to its conjugated system.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
  • N-(5-acetyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is unique due to the presence of both the acetyl and phenyl groups on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety further enhances its potential for π-π interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-9-3-2-4-10-16)23-22(27-20)24-21(26)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHYRQFMHMKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.